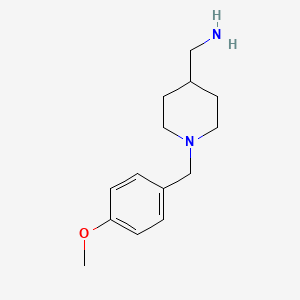

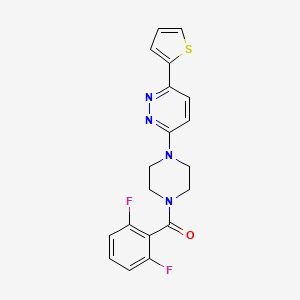

![molecular formula C19H17BrN2O4S B2408250 (Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-90-6](/img/structure/B2408250.png)

(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities, such as antidepressant, antitubercular, antimalarial, anti-HIV, anti-rheumatic, antihypertensive, anti-inflammatory, antidiabetic, anticancer, and more .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and X-ray crystallographic analysis .Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Synthesis and Antimicrobial Profile : Schiff bases and thiazolidinone derivatives, related to the compound , have been synthesized and shown to exhibit antibacterial and antifungal activities. These compounds, including variations of benzothiazole-imino derivatives, have been characterized and evaluated for their antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).

- Synthesis and Characterization for Antimicrobial Activities : Similar benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized, showing promising antimicrobial activity against several bacterial strains causing infections in humans (Mishra et al., 2019).

Inhibition of Aldose Reductase

- Aldose Reductase Inhibition : Compounds related to (Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have been studied for their inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The synthesized compounds have shown potential as novel drugs for treating these complications (Ali et al., 2012).

Synthesis and Characterization

- Microwave Assisted Synthesis and Characterization : Novel thiophene-benzothiazole derivative azomethine and amine compounds have been synthesized using microwave-assisted methods, contributing to the understanding of the chemical properties and potential applications of similar compounds (Ermiş & Durmuş, 2020).

- Green Synthesis in Ionic Liquid Media : A study focused on the efficient and environmentally friendly synthesis of a similar thiazolidinone derivative using ionic liquid as a solvent. This research contributes to the development of greener synthetic methods for such compounds (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 2-[6-bromo-2-(3-phenoxypropanoylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O4S/c1-25-18(24)12-22-15-8-7-13(20)11-16(15)27-19(22)21-17(23)9-10-26-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORPCORQFBAVCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

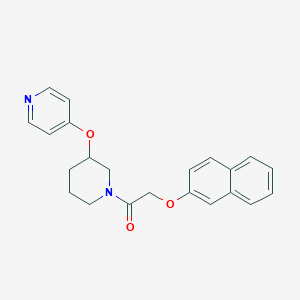

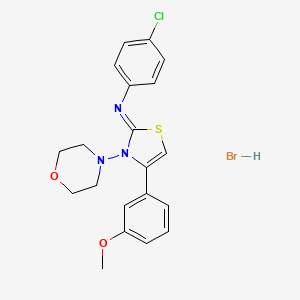

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2408170.png)

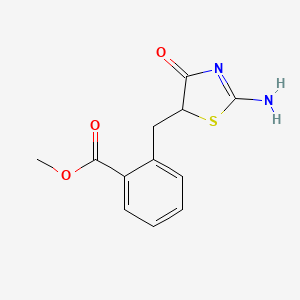

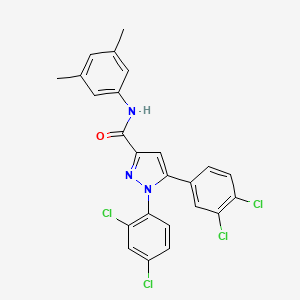

![N-(3-chlorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2408175.png)

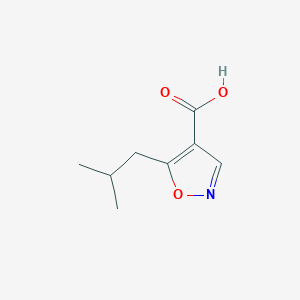

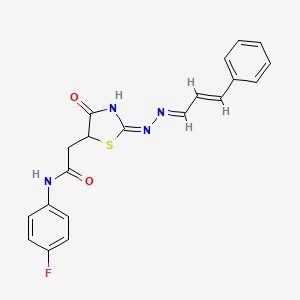

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2408176.png)

![N-[4-(methylthio)benzyl]-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2408179.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2408186.png)

![4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole](/img/structure/B2408188.png)